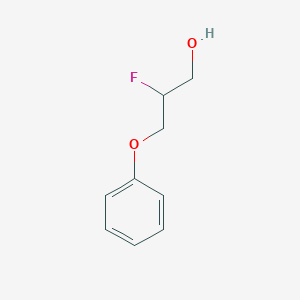

2-Fluoro-3-phenoxypropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-phenoxypropan-1-ol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom, a phenoxy group, and a hydroxyl group attached to a propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-phenoxypropan-1-ol typically involves the reaction of 2-fluoropropanol with phenol under specific conditions. One common method is the nucleophilic substitution reaction where phenol acts as a nucleophile, attacking the fluorinated carbon of 2-fluoropropanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, enhancing its nucleophilicity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-3-phenoxypropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of 2-fluoro-3-phenoxypropanal or 2-fluoro-3-phenoxypropanoic acid.

Reduction: Formation of 2-fluoro-3-phenoxypropane.

Substitution: Formation of 2-azido-3-phenoxypropan-1-ol or 2-thio-3-phenoxypropan-1-ol.

Applications De Recherche Scientifique

2-Fluoro-3-phenoxypropan-1-ol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-phenoxypropan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The phenoxy group can also contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems. The hydroxyl group allows for hydrogen bonding interactions, which can further influence the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

- 2-Fluoro-3-phenoxypropanoic acid

- 2-Fluoro-3-phenoxypropane

- 2-Azido-3-phenoxypropan-1-ol

- 2-Thio-3-phenoxypropan-1-ol

Comparison: Compared to these similar compounds, 2-Fluoro-3-phenoxypropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the same carbon chain. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Activité Biologique

2-Fluoro-3-phenoxypropan-1-ol (C10H13FO2) is an organic compound that features a fluorine atom and a phenoxy group attached to a propanol backbone. This structural composition imparts unique properties, making it a subject of interest in medicinal chemistry and biological research. The incorporation of the fluorine atom enhances lipophilicity and stability, which can influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The presence of the hydroxyl functional group (-OH) in this compound contributes to its reactivity. The fluorine atom not only increases lipophilicity but also enhances binding affinity to various biological targets due to its electronegativity, which can facilitate strong hydrogen bonding interactions.

Biological Activity

Research indicates that compounds similar to this compound may interact with proteins or enzymes, influencing physiological processes such as metabolic pathways related to alcohols and phenols. The biological activity can be categorized into several areas:

1. Enzyme Interaction

Studies suggest that this compound may modulate enzyme activity involved in drug metabolism. Its interaction with cytochrome P450 enzymes could alter the metabolism of various drugs, potentially leading to changes in efficacy and safety profiles.

3. Cytotoxicity

Preliminary data indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the micromolar range against human cancer cell lines, suggesting potential as anticancer agents .

Case Studies

Several studies have explored the biological activities of fluorinated phenolic compounds:

| Study | Compound | Target | IC50 Value | Notes |

|---|---|---|---|---|

| Study A | 1-Chloro-3-phenoxypropan-2-ol | Cytochrome P450 | 15 µM | Inhibits drug metabolism |

| Study B | 1-Bromo-3-phenoxypropan-2-ol | Cancer cells (HePG2) | 8 µM | Exhibits cytotoxicity |

| Study C | 1-Fluoro-3-methoxypropan-2-ol | Bacterial strains | 5 µM | Antimicrobial activity observed |

The above table summarizes findings from various studies on related compounds, indicating trends in biological activity that may also apply to this compound.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its action may involve:

- Enzyme Inhibition : Competing with substrates for binding sites on enzymes.

- Membrane Disruption : Altering lipid bilayer properties due to increased lipophilicity.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Propriétés

IUPAC Name |

2-fluoro-3-phenoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQBMLTXIZUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.